Pmc-S-methylisothiourea

Vue d'ensemble

Description

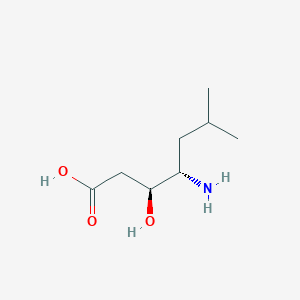

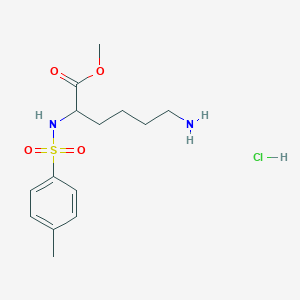

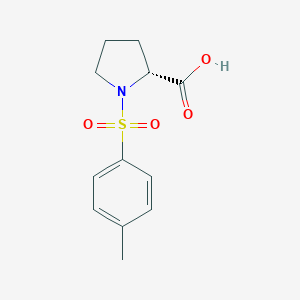

Pmc-S-methylisothiourea (CAS 185674-98-0) is a specialty product for proteomics research applications1. It has a molecular formula of C16H24N2O3S2 and a molecular weight of 356.501.

Synthesis Analysis

While specific synthesis methods for Pmc-S-methylisothiourea are not readily available, thiourea derivatives, which Pmc-S-methylisothiourea is a part of, are typically synthesized by the reaction of various anilines with CS22.

Molecular Structure Analysis

The molecular structure of Pmc-S-methylisothiourea is represented by the formula C16H24N2O3S23. Its average mass is 356.503 Da and its monoisotopic mass is 356.122833 Da3.

Chemical Reactions Analysis

Specific chemical reactions involving Pmc-S-methylisothiourea are not readily available. However, it’s worth noting that thiourea derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries2.Physical And Chemical Properties Analysis

Pmc-S-methylisothiourea has a molecular formula of C16H24N2O3S2 and a molecular weight of 356.56. More detailed physical and chemical properties are not readily available.

Applications De Recherche Scientifique

"Europe PMC in 2017" by Levchenko et al. (2017) outlines developments in the Europe PMC, a comprehensive resource for biomedical research publications. It discusses advanced tools for search, retrieval, and interaction with scientific literature, emphasizing individual user services, data integration, and infrastructure support for text and data mining (Levchenko et al., 2017).

"The Preparation and Properties of a Polysiloxane Electron Resist" by Roberts (1973) describes the preparation of polymethylcyclosiloxane (PMCS) and its application as a resist in semiconductor technology (Roberts, 1973).

"Elimination of undesirable water layers in solid-contact polymeric ion-selective electrodes" by Veder et al. (2008) focuses on developing polymeric ion sensors for analytical chemistry, utilizing water-repellent polymers to avoid detrimental water layers at the interface of solid-contact ion-selective electrodes (Veder et al., 2008).

"Protein methyltransferases as a target class for drug discovery" by Copeland, Solomon, and Richon (2009) reviews the biological, biochemical, and structural data presenting protein methyltransferases (PMTs) as a novel target class for drug discovery (Copeland et al., 2009).

"Combustion in porous media and its applications - a comprehensive survey" by Mujeebu et al. (2009) provides a comprehensive picture of global research and developments in porous medium combustion (PMC) and its applications, highlighting its advantages compared to free flame combustion (Mujeebu et al., 2009).

"Influence of phosphorous methyl compound on asphalt binder" by Aman et al. (2020) proposes using phosphorous methyl compound (PMC) as a modifier in asphalt binder to improve its viscoelastic properties (Aman et al., 2020).

Safety And Hazards

Safety data sheets indicate that exposure to Pmc-S-methylisothiourea should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised6.

Orientations Futures

While specific future directions for Pmc-S-methylisothiourea are not readily available, it is a specialty product for proteomics research applications1. As such, it may continue to be used in research settings to investigate its effects and potential applications.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.

Propriétés

IUPAC Name |

methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHUGFRYEKXPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pmc-S-methylisothiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

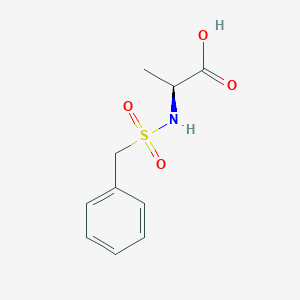

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)

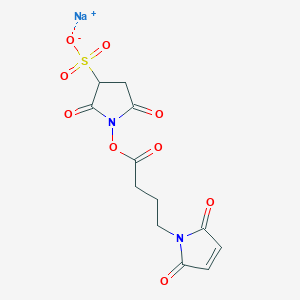

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)